Cabazitaxel exerts its antineoplastic effect by directly targeting the microtubule network within cells. The detailed mechanism is as follows:
A critical feature of this compound is its effectiveness in tumors that have developed resistance to other taxanes, such as docetaxel. This is primarily due to its unique chemical structure.
The table below summarizes key pharmacokinetic parameters for this compound (25 mg/m² dose) from the official drug information [2]:
| Parameter | Value | Variability (CV) |
|---|---|---|
| Mean Cmax | 226 ng/mL | 107% |
| Mean AUC | 991 ng·h/mL | 34% |
| Plasma Clearance | 48.5 L/h | 39% |
| Steady-State Volume of Distribution (Vss) | 4,864 L | - |
| Terminal Half-life (γ-phase) | 95 hours | - |
| Protein Binding | 89% - 92% | - |
| Route of Elimination | Feces (~76%), Urine (~3.7%) | - |
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; CV: Coefficient of Variation.
Research using docetaxel-resistant cell lines provides deeper insight into this compound's activity and emerging resistance mechanisms.
The following diagram illustrates the core mechanism of action and the subsequent signaling pathways involved in resistance, based on the experimental findings from the search results.
Detailed methodologies from the cited research are outlined below for common experiments used to study this compound's effects.
Cell Viability Assay (WST assay) [8]
Clonogenic Survival Assay [7]
Western Blot Analysis [9]
Cell Cycle Analysis by Flow Cytometry [7]
The table below summarizes the binding energies (in kcal/mol) of paclitaxel, docetaxel, and cabazitaxel with different human β-tubulin isotypes, as determined by molecular docking and dynamics studies. A more negative value indicates stronger binding [1] [2] [3].
| β-Tubulin Isotype | Paclitaxel Binding Energy (kcal/mol) | Docetaxel Binding Energy (kcal/mol) | This compound Binding Energy (kcal/mol) |
|---|---|---|---|
| βI-tubulin | Information not specified in search results | -29.5 | -24.0 |
| βIIa-tubulin | -25.5 | Information not specified in search results | -25.9 |
| βIII-tubulin | -8.6 | -17.8 | -23.0 |
A critical finding is that while βIII-tubulin overexpression confers resistance to paclitaxel and docetaxel, it has little influence on this compound's effect [1] [2] [3]. This compound's binding to βIII-tubulin is comparable to its binding to other isotypes, which is consistent with its ability to overcome this specific resistance mechanism [4].
Beyond computational binding data, functional experiments provide further evidence.
The insights above are derived from well-established biophysical and cell biology techniques.
The binding affinity data comes from studies using a multi-step computational workflow [1] [3]:
Computational workflow for binding analysis
The functional data is grounded in established laboratory methods [5] [4]:
While βIII-tubulin binding is crucial, this compound's efficacy in resistant settings is multifactorial.
The table below summarizes key population pharmacokinetic parameters for cabazitaxel following intravenous administration, derived from a study of 170 patients with advanced solid tumors [1].
| Parameter | Symbol | Value (Typical for non-breast cancer patient, BSA 1.84 m²) |
|---|---|---|
| Clearance | CL | 48.5 L/h |
| Central Volume of Distribution | V1 | 26.0 L |
| Steady-State Volume of Distribution | Vss | 4,870 L |
| Alpha Half-life | t₁/₂α | 4.4 min |
| Beta Half-life | t₁/₂β | 1.6 h |
| Gamma Half-life (Terminal) | t₁/₂γ | 95 h |
This compound exhibits a triphasic elimination pattern with a very long terminal half-life and an extremely large volume of distribution, indicating extensive tissue binding [1]. This compound is over 90% protein-bound, primarily to albumin and lipoproteins [1].
This compound is predominantly metabolized in the liver, with CYP3A responsible for 80-90% of its metabolism, and CYP2C8 accounting for much of the remainder [2]. It is converted into about 20 metabolites, including three active ones (DM1, DM2, and docetaxel itself), though none individually account for more than 10% of the overall systemic exposure [3].
The following diagram illustrates the primary metabolic pathway and key drug interactions:
Major pharmacokinetic interactions occur with drugs that strongly affect CYP3A activity [4]:
This protocol describes a proof-of-concept study to predict this compound clearance using midazolam as a phenotypic probe for CYP3A activity [2].
This phase I dose-escalation study evaluated the safety and pharmacokinetics of this compound in patients with varying degrees of hepatic impairment [6].
The following table summarizes the core findings from pivotal preclinical studies on cabazitaxel's ability to target central nervous system (CNS) tumors.
| Study Model / Context | Key Finding on BBB Penetration | Reported Outcome / Efficacy | Source / Citation |
|---|---|---|---|
| Patient-Derived Orthotopic Glioblastoma Model (Mice) | Crosses the BBB more effectively in tumor tissue vs. healthy brain due to reduced P-gp expression in tumor vasculature. | Significant therapeutic effect was observed. | [1] [2] |
| Intracranial Human Glioblastoma Xenografts (Mice) | Rapidly penetrates the brain; superior activity to docetaxel at both early (with intact BBB) and advanced disease stages. | Demonstrated superior activity compared to docetaxel. | [3] |
| Preclinical Overview (Rodents, Dogs) | Penetrates the BBB more effectively than docetaxel and paclitaxel. | A broader spectrum of antitumor activity, including in intracranial glioblastomas. | [4] [5] |
This compound, a microtubule inhibitor, kills cancer cells by stabilizing tubulin and preventing microtubule disassembly, which disrupts cell division [4]. Its key advantage in crossing the BBB is its low affinity for P-glycoprotein (P-gp), an ATP-dependent drug efflux pump that often expels chemotherapeutics from the brain [6] [4] [5]. This property allows this compound to achieve higher concentrations in the brain compared to other taxanes.
This compound's low P-gp affinity enables BBB penetration.
Research explores nanocarriers to improve this compound delivery, as the conventional Tween-80/ethanol formulation has limitations [7]. These advanced systems aim to enhance targeting, reduce toxicity, and overcome biological barriers.
The methodologies from critical studies provide a foundation for designing experiments.
1. Introduction Cabazitaxel is a second-generation taxane chemotherapy drug used for the treatment of metastatic castration-resistant prostate cancer. Ensuring its purity and monitoring related substances is crucial for drug safety and efficacy. This application note describes a specific, simple, reproducible, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method with photodiode array (PDA) detection for determining related substances in this compound, validated as per ICH guidelines [1].
2. Experimental Protocol
The experimental workflow for this method is outlined below:
3. Method Validation Summary The method was validated according to ICH guidelines, assessing key parameters as detailed in the tables below [1].
Table 1: Specificity and Retention Time Data [1]
| Compound Name | Retention Time (min) | Relative Retention Time (RRT) |
|---|---|---|
| CBZM01 Impurity | 6.297 | 0.55 |
| CBZN09 Impurity | 10.669 | 0.97 |
| This compound | 11.021 | 1.00 |
| CBZM02 Impurity | 17.417 | 1.62 |
Table 2: Linearity and Range [1]
| Analyte | Concentration Range | Correlation Coefficient (R²) |
|---|---|---|
| This compound | LOQ – 0.10% | 0.9998 |
| CBZM01 Impurity | 0.03 – 0.225% | 0.9997 |
| CBZM02 Impurity | 0.03 – 0.225% | 0.9997 |
| CBZN09 Impurity | 0.03 – 0.225% | 0.9998 |
Table 3: Detection and Quantitation Limits [1]
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
|---|---|---|
| This compound | 0.002% | 0.008% |
| CBZM01 Impurity | 0.002% | 73 ng/mL |
| CBZM02 Impurity | 0.002% | 71 ng/mL |
| CBZN09 Impurity | 0.002% | 6 ng/mL |
The validation study confirmed that the method is specific, with no interference from the blank or other impurities, and accurate, with percent recovery results in good agreement with the labeled amount in dosage forms [1].
4. Discussion This RP-HPLC-PDA method provides a complete and validated solution for the quality control of this compound. Its key advantages are its robustness, with system suitability %RSD of less than 0.01% for this compound area and 0.2% for retention time, and its sensitivity, capable of detecting and quantifying the main drug and its key impurities at low levels [1]. The method is fit-for-purpose for the determination of related substances in both drug substance and pharmaceutical dosage forms.
The method was developed to separate and quantify this compound and three specified impurities [1]:
Cabazitaxel is a semi-synthetic tubulin-binding taxane approved for the treatment of castration-resistant metastatic prostate cancer in combination with prednisone. As a second-generation taxane, it demonstrates efficacy in taxane-resistant tumors due to its poor affinity for P-glycoprotein, a drug efflux transporter commonly overexpressed in multidrug-resistant cancers. Bioanalytical quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug interaction assessments during clinical development and post-approval clinical use [1].
The complex nature of biological samples like plasma necessitates effective sample preparation to isolate the analyte from interfering matrix components. Liquid-liquid extraction represents a well-established sample preparation technique that offers excellent clean-up capability for complex matrices. This protocol provides a detailed, validated method for LLE of this compound from rat plasma followed by HPLC-PDA analysis, based on established methodologies from recent scientific literature [2] [3].
The following workflow illustrates the complete LLE procedure for this compound from rat plasma:
Extensive validation of the analytical method is essential to demonstrate reliability, sensitivity, and reproducibility for bioanalytical applications.
Table 1: Validation parameters for this compound LLE extraction and HPLC-PDA analysis
| Parameter | Validation Results | Acceptance Criteria |
|---|---|---|
| Linear range | 100–5000 ng/mL | Coefficient of determination (r²) > 0.99 |
| Limit of detection (LOD) | 50 ng/mL | Signal-to-noise ratio ≥ 3:1 |
| Limit of quantification (LOQ) | 100 ng/mL | Signal-to-noise ratio ≥ 10:1, accuracy 80-120%, precision <20% CV |
| Extraction recovery | 69.3–77.4% | Consistent and reproducible |
| Within-run precision | <8.75% RSD | ≤15% at LLOQ, ≤10% at other concentrations |
| Between-run precision | <8.75% RSD | ≤15% at LLOQ, ≤10% at other concentrations |
| Accuracy | 88.5–100.3% | 85-115% of nominal values |
The method demonstrates excellent specificity with no interference from endogenous plasma components at the retention time of this compound. Specificity was confirmed by analyzing blank plasma samples from at least six different sources and comparing chromatograms with those of spiked samples [2] [3].
The recovery efficiency of LLE for this compound ranges from 69.3% to 77.4%, which is slightly lower than the 76.8% to 88.4% recovery achieved with graphene oxide-based magnetic solid-phase extraction (GO@MSPE) but remains within acceptable limits for bioanalytical methods [2].
While LLE provides a robust and straightforward approach, alternative extraction methods may offer advantages for specific applications.
Table 2: Comparison of extraction techniques for this compound from plasma
| Characteristic | Liquid-Liquid Extraction | Magnetic Solid-Phase Extraction | LC-MS/MS Method |
|---|---|---|---|
| Extraction recovery | 69.3–77.4% | 76.8–88.4% | Not specified |
| LOD/LOQ | 50/100 ng/mL | 50/100 ng/mL | 1.0 ng/mL |
| Linear range | 100–5000 ng/mL | 100–5000 ng/mL | 1–100 ng/mL (extendable to 4000 ng/mL) |
| Precision | <8.75% RSD | Similar to LLE | <8.75% RSD |
| Advantages | Simple, cost-effective, requires basic lab equipment | Higher recovery, reusable sorbent, greener approach | Superior sensitivity, specificity |
| Limitations | Lower recovery, use of organic solvents | More complex synthesis of sorbent | Expensive instrumentation, specialized expertise required |
| Applications | Routine analysis, pharmacokinetic studies | High-throughput analysis, method development | Microdosing studies, low-dose applications |
This compound demonstrates significant non-specific binding to laboratory surfaces, which can impact accuracy, particularly when sample dilution is required [4] [1]. To mitigate this issue:
The validated LLE-HPLC method for this compound quantification has numerous applications in pharmaceutical research and development:
The liquid-liquid extraction protocol coupled with HPLC-PDA analysis provides a robust, accurate, and precise method for quantifying this compound in rat plasma. While demonstrating slightly lower extraction efficiency compared to novel nanosorbent-based approaches, the LLE method remains a cost-effective and accessible solution for most laboratory settings. The validated method meets all acceptance criteria for bioanalytical method validation and offers sufficient sensitivity for comprehensive pharmacokinetic studies in preclinical drug development.
For applications requiring exceptional sensitivity (sub-ng/mL), such as microdosing studies or low-dose pharmacokinetics, LC-MS/MS methods provide superior performance despite requiring more sophisticated instrumentation and expertise [4] [1].
Nanosorbents are advanced materials used to isolate and concentrate target analytes from complex samples. The table below summarizes the main types and their features as applied in environmental analysis [1].
| Nanomaterial Type | Examples | Key Properties | Extraction Techniques |
|---|---|---|---|
| Carbonaceous Nanomaterials | Graphene, Carbon Nanotubes (CNTs), Graphene Oxide (GO) | High surface area, chemical stability, easy modification, delocalized pi-electrons for adsorption | SPE, SPME, MSPE |
| Magnetic Nanoparticles (MNPs) | Core–shell Fe₃O₄ polydopamine NPs, Iron oxide NPs | Superparamagnetic properties, high surface area, easily separated via external magnet, tunable surface chemistry | MSPE, d-SPE |
| Metal-Organic Frameworks (MOFs) | TMU-8, TMU-9, MOF-199 | Highly porous, tunable pore size and shape, high selectivity, large surface area | MSPE, SPE |
| Silica Nanoparticles (SiNPs) | Hybrid amine-functionalized titania/silica | High surface area, easily modified with silanes | SPE, d-SPE |
| Ion-Imprinted Polymer Nanoparticles (NIPs) | Fe₃O₄@SiO₂@IIP | High selectivity for pre-determined template ions (e.g., specific metals) | SPE, MSPE |
A general workflow for using these materials in Magnetic Solid-Phase Extraction (MSPE) is illustrated below. This is a common technique that leverages magnetic nanoparticles for easy separation.
While not "extraction" in the analytical sense, this compound (CBZ) is extensively researched in the context of nano-based drug delivery systems. The goal is to overcome the severe side effects of its marketed formulation, which includes a surfactant that can cause neutropenia and other toxicities [2].
The following table summarizes different nano-formulations investigated for this compound, focusing on their composition and performance.
| Nano-Formulation | Composition | Key Findings/Performance | Reference |
|---|---|---|---|
| Nanoemulsion (NE-SIL/CBX) | Oleic acid (oil), Tween-80 & Cremophor RH40 (surfactants), Transcutol HP (co-surfactant) | Particle size: ~204 nm; Encapsulation efficiency: >95%; Sustained drug release over 72 h; 78.9% reduction in tumor volume in vivo. | [3] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) polymer | Particle size: 70–110 nm; Sustained in vitro release for >28 days; Reduced hemolysis and neutropenia in rats compared to marketed formula. | [2] |
| PEGylated Liposomes | Hydrogenated soya phosphatidylcholine (HSPC), Cholesterol, DSPE-PEG-2000 | Particle size: 70–110 nm; Better cellular internalization than micelles; Increased circulation half-life in pharmacokinetic studies. | [2] |
The process for developing and testing a this compound nanoemulsion, as an example of a nanocarrier system, can be visualized as follows.
The following is a detailed protocol adapted from a research study for preparing CBZ-loaded liposomes using the thin film hydration method [2]. This exemplifies a concrete methodology for creating a this compound nano-formulation.
Objective: To prepare PEGylated liposomes for the encapsulation of this compound to improve its therapeutic efficacy and reduce side effects.
Materials:
Method:
Formation of Thin Lipid Film:
Film Hydration:
Size Reduction:
Purification:
Characterization:
To clarify, the searched literature describes nanosorbents for extracting analytes like pollutants from water [1] [4] and nanocarriers as vehicles for delivering this compound inside the body [3] [2]. These are different applications of nanotechnology.
A direct protocol for "extracting" this compound using nanosorbents was not found. However, the principles of using magnetic nanosorbents for sample preparation [1] could potentially be adapted in a research setting to isolate this compound from complex biological matrices during bioanalysis.
Future research directions could focus on:
The preparation of JEVTANA is a critical two-step process that must be followed precisely to ensure the stability of the supersaturated solution.
The workflow below summarizes the entire preparation and administration process.
For research and development purposes, understanding the pharmacokinetic (PK) profile of this compound is essential. Key population PK parameters from a pooled analysis of clinical studies are summarized below [3].
| Pharmacokinetic Parameter | Value |
|---|---|
| Model | Linear 3-compartment model [3] |
| Clearance (CL) | 48.5 L/h (for a patient with BSA of 1.84 m²) [3] |
| Central Volume (V1) | 26.0 L [3] |
| Steady-State Volume (Vss) | 4,870 L [3] |
| Half-life (Alpha) | 4.4 min [3] |
| Half-life (Beta) | 1.6 h [3] |
| Half-life (Gamma - Terminal) | 95 h [3] |
| Primary Metabolic Pathway | Cytochrome P450 3A (CYP3A) [3] [4] |
This analysis found that this compound clearance was related to body surface area (BSA) and potentially tumor type, but was not significantly influenced by sex, age, race, renal function, or mild hepatic impairment [3]. Research into alternative dosing strategies suggests that metabolic phenotyping of CYP3A activity may better predict this compound clearance than BSA alone, potentially paving the way for more personalized dosing in the future [4].
This compound is a second-generation semisynthetic taxane that has demonstrated significant efficacy against various cancer types, particularly in patients with taxane-resistant malignancies. As a microtubule stabilizer, this compound inhibits cell division by promoting tubulin polymerization and preventing microtubule depolymerization, ultimately leading to apoptotic cell death in cancer cells. The unique structural modification of this compound—substitution of two hydroxyl groups with methoxy side chains at the C-7 and C-10 positions—confers its ability to evade P-glycoprotein (P-gp) mediated drug resistance, a significant limitation of first-generation taxanes like paclitaxel and docetaxel. Despite these advantageous pharmacological properties, the clinical application of this compound faces considerable challenges due to its extremely hydrophobic nature and the serious side effects associated with its current clinical formulation (Jevtana), which contains polysorbate 80 and ethanol as solubilizing agents. These excipients have been linked to hypersensitivity reactions, neurotoxicity, and other severe adverse effects that often limit treatment duration and efficacy.
Nanoparticle-based delivery systems have emerged as promising strategies to overcome these limitations by improving this compound's solubility, extending its circulation half-life, enhancing tumor-specific accumulation, and reducing systemic toxicity. Various nanoplatforms have been investigated for this compound delivery, including polymeric nanoparticles, lipid-based systems, inorganic nanoparticles, and hybrid nanocarriers. These systems leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting and can be further functionalized with targeting ligands for active targeting of specific cancer cell receptors. Additionally, stimulus-responsive nanocarriers that release their payload in response to tumor microenvironment cues (e.g., pH, redox potential, enzymes) have been developed to achieve precise spatiotemporal control over drug release. This document provides comprehensive application notes and experimental protocols for the development, characterization, and evaluation of this compound-loaded nanoparticle systems, with a focus on translating preclinical findings into clinically viable formulations.
The development of this compound nanoformulations has utilized diverse materials and manufacturing techniques. Below are comprehensive tables summarizing the various approaches reported in the literature.
Table 1: Polymeric Nanoparticle Formulations for this compound Delivery
| Polymer Type | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading Capacity | Key Findings | Reference |
|---|---|---|---|---|---|
| PLGA (bone-targeted) | 150-200 | >85% | 3-5% | BS3 linker with alendronate targeting; inhibited EMT and metastasis in prostate cancer | [1] |
| PEG-Polystyrene (inhalable) | 121.7 ± 27.1 | N/R | N/R | No toxicity in IV or INH routes; higher lung retention for inhalable form | [2] |
| Poly(alkyl cyanoacrylate) (PEBCA) | ~100 | ~70% | ~4% | Decreased M2 macrophages in TNBC models; favorable tumor microenvironment modulation | [3] |
| PDLLA-PEG-PDLLA thermosensitive hydrogel | 65-70 | >90% | 10.1% | Solution at room temp, gel at 37°C; inhibited orthotopic colorectal cancer and liver metastasis | [4] |
| Human Serum Albumin (HSA) | ~240 | 97% | 1-3% | Superior antitumor effect vs. CTX-Tween; 1.8x lower toxicity; combined with TGFβ-1 siRNA | [5] |
Table 2: Lipid-Based, Hybrid, and Stimulus-Responsive Nanocarriers
| Carrier Type | Components | Particle Size (nm) | Stimulus/ Targeting | Key Advantages | Reference |
|---|---|---|---|---|---|
| Redox-responsive nanocarrier | D-α-tocopheryl-chitosan/hyaluronic acid | <200 | Glutathione-responsive + EGFR targeting | Cetuximab functionalization; enhanced breast cancer efficacy | [6] |
| Prodrug nanoparticles | PLA-SS-CTX with mPEG-PLA | 100-150 | Redox-responsive (GSH) | Balanced stability and drug activation; effective in resistant cancer | [7] |
| Hybrid lipid-polymer | Aptamer-conjugated LPNs with CUR/CTX | 121.3 ± 4.2 | Aptamer-targeted | Co-delivery with curcumin; synergistic against prostate cancer | [8] |
| Human Serum Albumin | HSA only | 130-170 | SPARC-mediated targeting | Avoids Tween-80 toxicity; utilizes albumin transport pathways | [9] |
Table 3: Key Characterization Parameters for this compound Nanoformulations
| Parameter | Analytical Method | Target Range | Significance |
|---|---|---|---|
| Particle size and PDI | Dynamic Light Scattering | 50-300 nm; PDI <0.3 | Affects circulation time, tumor penetration, and cellular uptake |
| Zeta potential | Electrophoretic Light Scattering | ±10-30 mV | Predicts colloidal stability; influences protein corona formation |
| Encapsulation efficiency | HPLC after separation | >80% | Determines formulation efficiency and cost-effectiveness |
| Drug loading | HPLC after dissolution | 2-10% w/w | Impacts administered volume and carrier material exposure |
| In vitro release | Dialysis method | Sustained over 24-72h | Predicts drug release kinetics and potential for sustained effect |
3.1.1 Materials:
3.1.2 Equipment:
3.1.3 Step-by-Step Procedure:
3.2.1 Materials:
3.2.2 Equipment:
3.2.3 Step-by-Step Procedure:
3.3.1 Materials:
3.3.2 Equipment:
3.3.3 Step-by-Step Procedure:
3.4.1 Particle Size and Zeta Potential Analysis:
3.4.2 Encapsulation Efficiency and Drug Loading:
3.4.3 In Vitro Drug Release Study:
4.1.1 Cytotoxicity Assay (MTT Protocol):
4.1.2 Cellular Uptake Studies:
4.1.3 Apoptosis Assay:
4.2.1 Animal Models and Dosing:
4.2.2 Efficacy Endpoints:
4.2.3 Biodistribution Studies:
Table 4: Summary of Efficacy Findings from Preclinical Studies
| Cancer Model | Formulation Type | Key Efficacy Findings | Reference |
|---|---|---|---|
| Prostate cancer bone metastasis | Bone-targeted PLGA nanoparticles | Attenuated Vimentin, increased E-cadherin; reduced phosphorylated Src; inhibition of EMT, invasion, and migration | [1] |
| Paclitaxel-resistant NSCLC | HSA nanoparticles + TGFβ-1 siRNA | Enhanced antitumor effect vs. CTX-Tween; combined therapy prevented drug resistance | [5] |
| Triple-negative breast cancer | Poly(2-ethylbutyl cyanoacrylate) NPs | Altered tumor microenvironment; decreased M2 macrophages; enhanced antitumor response | [3] |
| DMBA-induced breast cancer | Redox-responsive chitosan-hyaluronic acid NPs | Improved pharmacokinetics; superior tumor regression; enhanced survival | [6] |
| Orthotopic colorectal cancer | Thermosensitive hydrogel | Inhibition of primary tumor and liver metastasis; sustained release at tumor site | [4] |
| Paclitaxel-resistant cervical and lung cancer | Redox-responsive prodrug NPs | Remarkable efficacy in resistant models; improved safety profile | [7] |
The following diagram illustrates the mechanism of bone-targeted this compound nanoparticles for treating prostate cancer bone metastases:
Diagram 1: Mechanism of bone-targeted this compound nanoparticles for prostate cancer bone metastasis treatment. The alendronate targeting moiety binds to calcium-rich bone matrix, facilitating localized drug release to prostate cancer cells. This leads to inhibition of epithelial-mesenchymal transition (EMT) through regulation of key biomarkers (Vimentin, E-cadherin) and signaling pathways (Src, cofilin), ultimately reducing cancer cell invasion and migration. [1]
Diagram 2: Redox-responsive drug release mechanism in tumor microenvironment. This compound prodrug nanoparticles remain stable during circulation but undergo disulfide bond cleavage in the reductive tumor microenvironment characterized by elevated glutathione (GSH) levels. This triggers drug release and subsequent cytotoxic effects through microtubule stabilization. [6] [7]
Diagram 3: Comprehensive workflow for development and evaluation of this compound nanoparticle formulations. The process begins with rational formulation design followed by nanoparticle preparation, thorough physicochemical characterization, in vitro biological evaluation, and in vivo assessment, with a feedback loop for continuous optimization. [1] [6] [9]
The safety evaluation of this compound nanoformulations is a critical aspect of their development. Comprehensive assessment includes both in vitro and in vivo evaluations:
6.1 Hemocompatibility Testing:
6.2 Maximum Tolerated Dose (MTD) Determination:
6.3 Histopathological Evaluation:
Studies have consistently demonstrated that nanoformulations significantly improve the safety profile of this compound compared to the commercial Jevtana formulation. For instance, HSA-based this compound nanoparticles showed approximately 1.8-fold lower toxicity than CTX-Tween in experimental models. [5] Similarly, redox-responsive prodrug nanoparticles exhibited markedly improved safety profiles while maintaining antitumor efficacy in paclitaxel-resistant cancer models. [7]
The development of nanoparticle-based delivery systems for this compound represents a promising strategy to overcome the limitations of current clinical formulations. The application notes and protocols detailed in this document provide researchers with comprehensive methodologies for designing, preparing, and evaluating this compound nanoformulations with enhanced therapeutic efficacy and reduced toxicity. Key advantages of these systems include improved drug solubility, passive targeting through the EPR effect, active targeting through surface functionalization, and stimulus-responsive drug release triggered by tumor microenvironment cues.
Future directions in this compound nanoformulation development should focus on several key areas:
As research in this field continues to evolve, this compound nanoformulations hold significant promise for improving outcomes in various cancer types, particularly those with limited treatment options such as taxane-resistant and metastatic cancers.
For researchers, the efficacy and safety profile of this regimen is supported by key clinical trials and meta-analyses. The following table summarizes comparative outcomes for the two approved cabazitaxel doses:
| Parameter | This compound 20 mg/m² | This compound 25 mg/m² |
|---|---|---|
| Median Overall Survival (OS) | 13.4 months [1] [2] | 14.5 months [1] [2] |
| Hazard Ratio (OS) vs. 25 mg/m² | 1.024 (97.78% CI: 0.886, 1.184) - establishing non-inferiority [2] | - |
| Febrile Neutropenia Incidence | 2% [1] [2] | 9% [1] [2] |
| Grade 3-4 Infections | 10% [1] [2] | 20% [1] [2] |
| Deaths within 30 days of last dose | 3.8% [1] [2] | 5.4% [1] [2] |
A 2025 network meta-analysis of 13 studies further contextualized the efficacy of the CAB 25 mg/m² regimen, showing it significantly improved Overall Survival (OS) compared to Androgen Receptor Pathway Inhibitors (ARPI) and Mitoxantrone (MIT). However, its efficacy was inferior to Lutetium-177 PSMA (Lu-PSMA) and Therapeutic Drug Monitoring (TDM)-guided CAB. For Progression-Free Survival (PFS), CAB 25 mg/m² was superior to ARPI and MIT but not as effective as CAB 20 mg/m², Lu-PSMA, or TDM-CAB [3].
This section outlines the key methodological procedures for the administration and monitoring of the this compound and prednisone regimen as used in clinical practice and trials.
To reduce the risk and severity of hypersensitivity reactions, premedicate at least 30 minutes before each this compound infusion with [4] [5]:
Prophylactic antiemetics are also recommended, as the regimen can cause nausea and vomiting in 10-30% of patients [4].
Dose adjustments are critical for managing adverse events. The following guidelines are recommended [5]:
| Adverse Reaction | Recommended Action |
|---|---|
| Prolonged Grade ≥3 Neutropenia (>1 week despite G-CSF) | Delay treatment until ANC >1,500 cells/mm³, then reduce dose by one level. Use G-CSF for secondary prophylaxis. |
| Febrile Neutropenia or Neutropenic Infection | Delay until resolution and ANC >1,500 cells/mm³, then reduce dose by one level. Use G-CSF for secondary prophylaxis. |
| Grade ≥3 Diarrhea or Persistent Diarrhea | Delay until improvement/resolution, then reduce dose by one level. |
| Grade 2 Peripheral Neuropathy | Delay until improvement/resolution, then reduce dose by one level. |
| Grade ≥3 Peripheral Neuropathy | Discontinue this compound permanently. |
| Mild Hepatic Impairment (total bilirubin >1 to ≤1.5 x ULN or AST >1.5 x ULN) | Reduce dose to 20 mg/m². |
| Moderate Hepatic Impairment (total bilirubin >1.5 to ≤3.0 x ULN and any AST) | Reduce dose to 15 mg/m². |
Dose Reduction Levels: The standard dose reduction from 25 mg/m² is to 20 mg/m². A further reduction from 20 mg/m² to 15 mg/m² may be considered [5].
Primary prophylaxis with G-CSF is recommended for patients with high-risk clinical features [5]:
The diagram below illustrates the mechanism of action and clinical decision pathway for the this compound and prednisone regimen.
The this compound and prednisone protocol remains a cornerstone of post-docetaxel mCRPC treatment. Current research explores several avenues to optimize its use [3]:
This method focuses on quantifying chromosomal instability within CTCs as a predictive biomarker for taxane resistance. The protocol is based on a preplanned biomarker analysis of the CARD trial [1].
1. Sample Collection and Processing
2. Cell Preparation and Staining (HD-SCA Workflow) The High-Definition Single Cell Assay (HD-SCA) allows for the morphological identification and genomic characterization of rare cells [2].
3. Imaging and CTC Identification
4. Single-Cell Isolation and Whole Genome Sequencing
5. Data Analysis: Chromosomal Instability Scoring
The workflow for this protocol is outlined below.
This protocol provides a framework for deep molecular characterization of CTCs, integrating genomics and proteomics to deconvolute tumor heterogeneity and clonal evolution [2].
1. Sample Collection from Multiple Compartments To fully capture spatial heterogeneity, collect paired liquid biopsies from different anatomical compartments [2]:
2. Cell Processing and Staining (HD-SCA3.0) Follow the HD-SCA workflow as described in Method 1, Section 2, to identify and classify various CTC subtypes, including epithelial, mesenchymal, and platelet-coated populations [2].
3. Downstream Multi-Omic Analysis After imaging and classification, cells are routed for further analysis:
4. Data Integration
The following table summarizes the two core methodologies side-by-side.
| Feature | Method 1: Genomic Instability (CTC-CIN) | Method 2: Multi-Omic Profiling |
|---|---|---|
| Primary Focus | Quantifying chromosomal instability as a resistance biomarker [1] | Comprehensive analysis of phenotypic & genotypic heterogeneity [2] |
| Key Output | CTC-CIN score (e.g., based on large-scale CNAs) | Clonal lineage, association of genotype with EMT state, spatial heterogeneity |
| Core Technique | Low-pass Whole Genome Sequencing (lp-WGS) | lp-WGS + Imaging Mass Cytometry (IMC) / Multiplex IF |
| Sample Type | Peripheral Blood | Peripheral Blood & Bone Marrow Aspirate [2] |
| Clinical Utility | Prognostic & predictive biomarker for taxane resistance [1] | Deep phenotyping for understanding resistance mechanisms & disease progression |
The application of these single-cell CTC analysis methods provides unprecedented insights into cancer biology and treatment resistance.
Cabazitaxel is a microtubule inhibitor used in combination with prednisone for treating metastatic castration-resistant prostate cancer (mCRPC) previously treated with a docetaxel-containing regimen [1]. A critical challenge in its administration is the risk of hypersensitivity reactions (HSRs), which are often linked to its solubilizing agent, polysorbate 80 [2] [1]. These reactions can be severe, manifesting as generalized rash/erythema, hypotension, and bronchospasm [2] [1].
To mitigate this risk, a standard premedication protocol is mandated before each this compound dose. The primary goal of this regimen is to reduce the risk and/or severity of hypersensitivity reactions, thereby ensuring patient safety and treatment continuity [2]. A 2025 prospective observational study confirmed that with appropriate premedication, infusion-related reactions (IRRs) to taxanes, including this compound, accounted for only a small fraction (3.8%) of all adverse events and were typically of low severity (Grade ≤2) [3].
The recommended premedication should be administered intravenously at least 30 minutes prior to each this compound infusion [2] [4].
Table 1: Standard Intravenous Premedication Protocol for this compound
| Medication Class | Example Agents | Standard Dose | Timing |
|---|---|---|---|
| Corticosteroid | Dexamethasone (or equivalent) | 8 mg IV [2] | At least 30 minutes prior to this compound infusion [2] |
| H1 Antihistamine | Diphenhydramine (or equivalent) | 25 mg IV [2] | At least 30 minutes prior to this compound infusion [2] |
| H2 Antagonist | Ranitidine (or equivalent) | 50 mg IV [4] | At least 30 minutes prior to this compound infusion [2] |
This triple-drug approach targets different pathways of potential hypersensitivity reactions to provide comprehensive prophylaxis.
Despite premedication, patients may still experience adverse reactions. The following table summarizes the incidence of common adverse events associated with this compound, based on clinical trial data.
Table 2: Select Adverse Reactions (ARs) and Hematologic Abnormalities in Patients Receiving this compound (20 mg/m² or 25 mg/m²)
| Adverse Reaction / Laboratory Abnormality | Incidence (All Grades) | Incidence (Grade 3-4) |
|---|---|---|
| Hematologic | ||
| Neutropenia [5] | Most common | 20-94% [4]; Febrile neutropenia: 2-9% [5] |
| Anemia [2] [5] | ≥10% | Not Specified |
| Leukopenia [5] | ≥10% | Not Specified |
| Thrombocytopenia [5] | ≥10% | Not Specified |
| Non-Hematologic | ||
| Diarrhea [2] [5] | 35-47% [4] | 1-6% [4] |
| Nausea [2] [5] | 22-34% [4] | 1-2% [4] |
| Fatigue/Asthenia [2] [5] | 17-37% [4] | 3-5% [4] |
| Vomiting [2] [5] | 15-23% [4] | 1-2% [4] |
| Constipation [2] [5] | 13-20% [4] | ≤1% [4] |
| Hematuria [2] [5] | 8-17% [4] | 1-2% [4] |
A 2025 prospective study of 56 patients receiving taxanes (including one on this compound) over 206 cycles observed that infusion-related reactions (IRRs) were infrequent (3.8%). The most common IRRs were chest tightness (44.4%), flushing (33.4%), and dyspnea (22.2%). The study concluded that these reactions were typically Grade 2 or lower in severity and did not lead to therapy discontinuation, underscoring the efficacy of standard premedication and monitoring [3].
For researchers and clinicians, implementing a precise protocol is crucial. The workflow below outlines the key steps from patient preparation to post-infusion monitoring.
Patient Selection & Contraindications:
Drug Reconstitution & Administration:
Despite premedication, vigilant monitoring and proactive management of adverse reactions are required to maintain treatment dose intensity or manage toxicity.
Table 3: Recommended Dose Modifications for Specific Adverse Reactions
| Adverse Reaction | Recommended Dose Modification |
|---|---|
| Prolonged grade ≥3 neutropenia (>1 week) or Febrile neutropenia/neutropenic infection | Delay treatment until ANC >1,500 cells/mm³, then reduce dose by one level. Use G-CSF for secondary prophylaxis [2]. |
| Grade ≥3 diarrhea or persisting diarrhea despite appropriate medication and fluid/electrolyte replacement | Delay treatment until improvement/resolution, then reduce dose by one level [2]. |
| Grade 2 peripheral neuropathy | Delay treatment until improvement/resolution, then reduce dose by one level [2]. |
| Grade ≥3 peripheral neuropathy | Discontinue JEVTANA permanently [2]. |
| Mild Hepatic Impairment (total bilirubin >1 to ≤1.5 x ULN or AST >1.5 x ULN) | Administer at 20 mg/m² [2]. |
| Moderate Hepatic Impairment (total bilirubin >1.5 to ≤3.0 x ULN and any AST) | Administer at 15 mg/m² [2]. |
Dose Reduction Levels:
The standard premedication regimen of IV corticosteroids, H1 antihistamines, and H2 antagonists is a cornerstone for the safe administration of this compound, effectively minimizing the incidence and severity of infusion-related reactions. Adherence to this protocol, combined with meticulous dosing, drug preparation, and proactive toxicity management, is essential for optimizing treatment outcomes and ensuring patient safety in the management of metastatic castration-resistant prostate cancer.
This compound is indicated for metastatic castration-resistant prostate cancer in combination with prednisone, following prior docetaxel therapy [1] [2] [3]. Neutropenia is a major dose-limiting toxicity, with warnings for neutropenic deaths [1] [3].
The table below summarizes approved dosing and primary neutropenia risk factors.
| Parameter | Standard Dose | Alternative Dose | Key Neutropenia Risk Factors |
|---|---|---|---|
| Recommended Dosage | 20 mg/m² IV every 3 weeks [1] [2] | 25 mg/m² IV every 3 weeks (in select patients) [1] [2] | Higher dose (25 mg/m²) [4] |
| Corticosteroid | Oral prednisone 10 mg daily [1] [2] | - | Age ≥65 years [2] [3] |
| Primary G-CSF Prophylaxis | Recommended for patients with high-risk features [2] [3] | Consider in all patients receiving 25 mg/m² [2] [3] | Poor performance status [2] |
| Contraindication | Neutrophil count ≤1,500 cells/mm³ [1] [3] | - | Previous episodes of febrile neutropenia [2] |
| Boxed Warning | Neutropenia; Severe Hypersensitivity [3] | - | Extensive prior radiation [2] |
Primary G-CSF prophylaxis is recommended for patients with high-risk clinical features and should be considered for all patients receiving the 25 mg/m² dose [2] [3]. This approach helps reduce the incidence of febrile neutropenia [5].
Dose modification guidelines for managing hematologic toxicity are outlined in the table below.
| Adverse Event | Action | Dose Reduction |
|---|
| Prolonged Grade ≥3 Neutropenia (>1 week despite G-CSF) | Delay treatment until ANC >1,500 cells/mm³ [1] [2] | Reduce by one dose level (e.g., 25→20 or 20→15 mg/m²) [1] [2] | | Febrile Neutropenia or Neutropenic Infection | Delay until resolution/improvement and ANC >1,500 cells/mm³ [1] [2] | Reduce by one dose level. Use G-CSF for secondary prophylaxis [1] [2]. | | Grade ≥3 Diarrhea (or persisting despite medication) | Delay treatment until improvement or resolution [1] [2] | Reduce by one dose level [1] [2] |
A 2024 study proposed a pharmacokinetic threshold for early risk identification: a this compound plasma concentration >4.96 ng/mL at 6 hours post-infusion was predictive of severe neutropenia, with 76% sensitivity [6]. Implementing therapeutic drug monitoring could allow for more personalized use of the 25 mg/m² dose with targeted G-CSF support [6].
Adherence to the following premedication and monitoring regimen is critical for patient safety [1] [2] [7]:
The diagram below illustrates the clinical decision pathway for implementing G-CSF prophylaxis based on patient-specific risk factors.
The incidence of diarrhea varies by clinical context and this compound dose. The data below summarizes key findings from several studies.
| Trial / Context | This compound Dose | Any Grade Diarrhea | Grade 3-4 Diarrhea | Citation |
|---|---|---|---|---|
| TROPIC Trial (mCRPC) [1] | 25 mg/m² | 47% | 6% | |
| PROSELICA Trial (mCRPC) [2] | 25 mg/m² | 40% | 4% | |
| PROSELICA Trial (mCRPC) [2] | 20 mg/m² | 31% | 1% | |
| CARD Trial (mCRPC) [3] | 25 mg/m² (with G-CSF) | 40% | 4.8% | |
| Phase II Study (mCRPC) [4] | 25 mg/m² (Standard of Care) | Not specified | 12% (Grade 2-3) | |
| Phase II Study (DDLPS) [5] | 25 mg/m² (Sarcoma) | Not specified | Not specified |
A Phase II study specifically investigating the use of budesonide for prophylaxis found it did not significantly reduce the incidence or severity of this compound-induced diarrhea compared to standard care alone [4]. The incidence of grade 2-3 diarrhea was 12% in the standard this compound group versus 18% in the budesonide group (P=0.21) [4].
Effective management relies on pre-treatment preparation, prompt intervention, and defined dose adjustments.
The following workflow outlines the step-by-step management of this compound-induced diarrhea:
Adherence to dose modification guidelines is critical for patient safety [6]:
The absence of a formal hydration protocol is rooted in the following key findings:
The table below summarizes quantitative data from the phase I study and official prescribing information for easy reference.
Table 1: this compound Pharmacokinetics and Dosing in Renal Impairment
| Parameter | Patients with Normal Renal Function | Patients with Moderate Renal Impairment | Patients with Severe Renal Impairment |
|---|---|---|---|
| Creatinine Clearance | >80 mL/min/1.73 m² [2] | 30 to <50 mL/min/1.73 m² [2] | <30 mL/min/1.73 m² [2] |
| Study Dose | 25 mg/m² [2] | 25 mg/m² [2] | 20 mg/m² (escalable to 25 mg/m²) [2] |
| Clearance GMR (vs. control) | 1.00 (Control) | 0.95 (90% CI: 0.80-1.13) [2] | 0.89 (90% CI: 0.61-1.32) [2] |
| AUC GMR (vs. control) | 1.00 (Control) | 1.06 (90% CI: 0.88-1.27) [2] | 1.14 (90% CI: 0.76-1.71) [2] |
| Recommended Dose | 25 mg/m² [4] | No adjustment required [4] | No adjustment required; use with caution [4] |
GMR: Geometric Mean Ratio; AUC: Area Under the Curve
Despite the lack of a specific protocol, general clinical guidelines mention hydration in the context of overall management. The following diagram illustrates the relationship between this compound administration and renal safety considerations.
Supporting the logic in the workflow, the clinical considerations are:
The table below summarizes the recommended cabazitaxel dose modifications based on hepatic impairment severity, which is determined by bilirubin and AST (aspartate aminotransferase) levels [1] [2] [3].
| Hepatic Impairment Severity | Biochemical Criteria (based on ULN) | Recommended this compound Dose |
|---|---|---|
| Normal Function | Total bilirubin ≤ ULN and AST ≤ ULN | 25 mg/m² every 3 weeks [4] [1] |
| Mild Impairment | Total bilirubin >1 to ≤1.5 × ULN or AST >1.5 × ULN | 20 mg/m² every 3 weeks [1] [2] [5] |
| Moderate Impairment | Total bilirubin >1.5 to ≤3.0 × ULN and any AST | 15 mg/m² every 3 weeks [1] [2] [5] |
| Severe Impairment | Total bilirubin >3.0 × ULN | Contraindicated [1] [6] [5] |
> Note: The 15 mg/m² dose for moderate hepatic impairment is based on safety and tolerability data; its efficacy has not been fully established [5] [3].
The dosing recommendations are largely derived from a Phase I, open-label, dose-escalation study (NCT01140607) [4] [7]. The methodology and key outcomes are summarized below.
This dose-finding process from the Phase I study can be visualized in the following workflow:
The following table summarizes the core components of managing polysorbate 80-related allergic reactions to cabazitaxel.
| Aspect | Protocol & Key Information |
|---|---|
| Cause | Hypersensitivity to polysorbate 80, a formulation ingredient [1] [2] [3]. |
| Premedication (Essential) | Administer at least 30 minutes before each infusion [4] [1] [5]. • Corticosteroids (e.g., dexamethasone) [4] • H2 Antagonists (e.g., ranitidine/famotidine) [2] • Antihistamines (e.g., diphenhydramine) [2] | | Onset & Monitoring | Onset: Often within few minutes of starting infusion, especially 1st/2nd doses [1] [3] [5]. Action: Close observation, especially during initial infusions [2]. | | Clinical Signs | Symptoms: Rash/itching, skin redness, dizziness/fainting, swelling of face, trouble breathing, chest/throat tightness [1] [3] [5]. | | Emergency Protocol | 1. Immediately stop the infusion [2] [5]. 2. Administer appropriate therapy for acute hypersensitivity [2]. 3. Permanently contraindicate future use in patients with severe reactions [2] [6]. |
Q1: What is the evidence base for the premedication regimen? The requirement for premedication is based on extensive clinical trial experience and is a core part of the prescribing information to prevent severe hypersensitivity reactions [2] [5]. It is considered a standard of care for taxanes formulated with polysorbate 80.
Q2: Are there any patient factors that increase the risk of a reaction? The primary risk factor is a history of severe hypersensitivity reactions to other drugs formulated with polysorbate 80 [2] [6]. A thorough patient allergy history is crucial before initiating treatment.
Q3: What is the definitive management for a severe reaction? The cornerstone is immediate discontinuation of the infusion [2]. This is a absolute requirement. Subsequent management involves standard emergency support, which may include bronchodilators for bronchospasm, epinephrine for anaphylaxis, and corticosteroids. The drug is thereafter contraindicated for that patient [2] [6].
Q4: How does polysorbate 80 cause these reactions? Polysorbate 80 is a non-ionic surfactant used to solubilize hydrophobic drugs like this compound. While the exact immunological mechanism can vary, it is known to act as an antigen that can trigger a Type I (IgE-mediated) hypersensitivity reaction in sensitized individuals, leading to the rapid onset of symptoms.
For a visual summary of the protocol for managing hypersensitivity risk, please refer to the following clinical pathway.
For researchers, especially in pre-clinical or translational settings, please note:
This compound is predominantly metabolized in the liver by the cytochrome P450 system [1] [2]. The primary isoenzymes responsible are CYP3A4 and CYP3A5, which account for 80-90% of its metabolism. The enzyme CYP2C8 is involved to a lesser extent [1]. Consequently, the primary drug interaction risk involves concomitant use with agents that strongly inhibit or induce these CYP3A enzymes.
The table below summarizes key substances and the management recommendations.
| Substance Category | Example Substances | Proposed Management in a Clinical/Research Setting |
|---|---|---|
| Pharmaceutical Inhibitors [2] | Ketoconazole, Itraconazole, Clarithromycin, Ritonavir, Atazanavir, Indinavir | Avoid concomitant use. If unavoidable, consider a this compound dose reduction of 25% [3]. |
| Pharmaceutical Inducers [2] | Rifampin, Phenytoin, Carbamazepine, Phenobarbital | Avoid concomitant use. |
| Common Food/Herbal Inhibitors | Grapefruit, Grapefruit juice [1] | Patients and trial participants should be advised to avoid these products. |
| Common Food/Herbal Inducers | St. John's Wort [1] [2] | Patients and trial participants should be advised to avoid these products. |
This compound's metabolism can be visualized as a primary pathway mediated by CYP3A enzymes. When a strong inhibitor is introduced, it blocks this pathway, leading to an accumulation of the active parent drug.
The following diagram illustrates this metabolic pathway and inhibition mechanism:
Mechanism Explanation:
Indeed, research indicates that CYP3A4 inhibition can be strategically investigated to overcome specific resistance mechanisms. One promising area involves reversing P-glycoprotein (P-gp)-mediated drug efflux, a common resistance pathway for taxanes.
Experimental Protocol: Re-sensitizing Resistant Cells using a P-gp/CYP3A4 Inhibitor
This protocol is adapted from foundational research that used ritonavir to reverse resistance to docetaxel and this compound in prostate cancer cell lines [5].
Objective: To evaluate the efficacy of ritonavir in restoring sensitivity to this compound in docetaxel-resistant prostate cancer cell lines that overexpress the P-gp efflux pump (encoded by the ABCB1 gene).
Materials:
Methodology Workflow:
Detailed Steps:
Generate & Characterize Resistant Cell Lines:
Treat with Drug Combinations:
Assess Cell Viability:
Analyze P-gp Expression (Optional Validation):
Perform Functional P-gp Transport Assay:
| Feature | Cabazitaxel | Paclitaxel |
|---|---|---|
| Binding Affinity for βIII-tubulin | High (-23.0 kcal/mol) [1] | Low (-8.6 kcal/mol) [1] |
| Effect of βIII-tubulin Overexpression | Little influence on efficacy; binding is comparable to other isotypes [1] | Induces significant drug resistance; binding is greatly weakened [1] |
| Suppression of Microtubule Dynamics | Potently suppresses dynamics, enhanced in the presence of βIII-tubulin [2] [3] | Weaker suppression of dynamics, significantly reduced by βIII-tubulin [2] |
| Efficacy in Resistant Models | Active in taxane-resistant tumors; overcomes resistance from βIII-tubulin and certain point mutations (e.g., D26E) [2] [4] | Develops resistance due to βIII-tubulin overexpression and point mutations [1] [4] |
The comparative data is derived from a combination of computational models and laboratory experiments.
The following diagram illustrates the key mechanism underlying the differential efficacy of this compound and paclitaxel against βIII-tubulin-rich tumors.
The diagram shows that high levels of βIII-tubulin, linked to tumor aggressiveness and drug resistance, lead to divergent outcomes for the two drugs. While it causes poor binding and resistance to paclitaxel, this compound remains effective, binding strongly and potently suppressing the dynamics of βIII-rich microtubules to induce cell death [1] [2].
The data indicates that this compound's ability to maintain strong binding to βIII-tubulin makes it a superior choice in specific contexts.
| Outcome Measure | Cabazitaxel 20 mg/m² (C20) | This compound 25 mg/m² (C25) | Comparative Result |
|---|---|---|---|
| Median Overall Survival (OS) | 13.4 months [1] | 14.5 months [1] | C20 non-inferior to C25 (HR: 1.024) [1] |
| PSA Response Rate | 29.5% [1] | 42.9% [1] | Statistically significant difference (p < .001) favoring C25 [1] |
| Median Time to PSA Progression | 5.7 months [1] | 6.8 months [1] | Favors C25 (HR: 1.195) [1] |
| Grade 3-4 Adverse Events (AEs) | 39.7% [1] | 54.5% [1] | Lower rate with C20 [1] |
| Febrile Neutropenia | 2% [2] | 9% [2] | Lower rate with C20 [2] |
| Deaths within 30 days of last dose | 3.8% [2] | 5.4% [2] | Lower rate with C20 [2] |
Beyond the primary outcomes, several other factors are critical for a comprehensive understanding.
Health-Related Quality of Life (HRQL): In the PROSELICA trial, patient-reported quality of life, as measured by the FACT-P questionnaire, did not differ significantly between the two dose groups [1]. A separate post-hoc analysis of the trial further found that patients who achieved a clinical response (in pain, tumor, or PSA) experienced significantly greater improvements in HRQL, regardless of the this compound dose they received [3].
Real-World Safety and Efficacy Confirmation: A Japanese post-marketing surveillance study confirmed the safety benefit of the C20 dose in routine clinical practice. It reported lower rates of any-grade and grade ≥3 adverse drug reactions (ADRs) with C20 compared to C25 (78.4% vs. 89.3% and 61.1% vs. 81.1%, respectively). Febrile neutropenia was also less frequent with C20 (14.7% vs. 30.2%) [4]. This real-world data provides strong external validation for the PROSELICA safety findings.
Impact of Dose Intensity: A 2023 study emphasized that maintaining a sufficient relative dose intensity (RDI) is crucial for optimal outcomes. Patients with an RDI ≤60% (e.g., receiving 20 mg/m² every 4 weeks instead of 3-weekly) had significantly shorter progression-free and overall survival compared to those with an RDI >60%, without a significant reduction in adverse events [5]. This suggests that extending the cycle interval excessively to reduce toxicity may compromise efficacy.
For researchers evaluating the data, here are the key experimental protocols of the PROSELICA trial.
The following diagram synthesizes the key trade-offs and decision pathways derived from the PROSELICA trial and subsequent studies.
Based on the collective evidence, the key considerations for dose selection are:
| Outcome Measure | Cabazitaxel (CABA) | Abiraterone or Enzalutamide (ASTI) | Hazard Ratio (HR) / Odds Ratio (OR) and p-value |
|---|---|---|---|
| Radiographic Progression-Free Survival (rPFS) - Median [1] | 8.0 months | 3.7 months | HR 0.54; 95% CI 0.40-0.73; p < 0.001 |
| Overall Survival (OS) - Median [1] | 13.6 months | 11.0 months | HR 0.64; 95% CI 0.46-0.89; p = 0.008 |
| Progression-Free Survival (PFS) - Median [1] | 4.4 months | 2.7 months | HR 0.52; 95% CI 0.40-0.68; p < 0.001 |
| PSA Response (≥50% decline) [1] | 35.7% | 13.5% | p < 0.001 |
| Tumour Response [1] | 36.5% | 11.5% | p = 0.004 |
| Grade ≥3 Adverse Events [1] | 56.3% | 52.4% | Not significant |
The primary evidence comes from the CARD trial (NCT02485691), a multicenter, randomized, open-label, phase 4 study. The following details its key design elements [3] [1]:
Preclinical studies provide a biological rationale for the clinical findings, pointing to a phenomenon of cross-resistance.
The diagram below illustrates this shared pathway and mechanism of action.
Diagram Title: Shared AR Pathway and Drug Mechanisms in mCRPC
For researchers and drug development professionals, the data suggests:
The following table synthesizes key experimental data from the literature, showcasing cabazitaxel's effectiveness in various docetaxel-resistant preclinical models.
| Cancer Type / Cell Model | Resistance Context | Experimental Finding | Reported Values (e.g., IC50, Fold-Resistance) | Source |
|---|---|---|---|---|
| Prostate Cancer (Model: MCF-7/TxT50 cells) | Multidrug resistant (MDR), P-gp positive | This compound was relatively less cross-resistant than paclitaxel and docetaxel. | 9-fold resistance to this compound vs. 60-fold resistance to docetaxel [1] | |
| Prostate Cancer (Models: PC-3-TxR/CxR & DU145-TxR/CxR) | Established from docetaxel-resistant lines | Confirmed development of specific this compound resistance in vitro and in vivo. | IC50 values demonstrated 11.8-fold and 4.4-fold resistance relative to docetaxel-resistant parents [2] | |
| Hepatocellular Carcinoma (HCC) (Model: Huh-TS-48) | Chemotherapy-resistant, P-gp overexpressing | This compound showed significantly less cross-resistance compared to other agents. | Resistance fold: 1.53 (this compound) vs. 38.58 (Paclitaxel) and 15.53 (Docetaxel) [3] | |
| HCC (Model: SK-sora-5) | Sorafenib-resistant (targeted therapy resistance) | Resistant cells remained highly sensitive to this compound. | IC50 after 72h: 0.73 nM (SK-sora-5) vs. 0.84 nM (parental SK-hep-1) [3] | |
| Various Cancers (Model: MES-SA/Dx5) | Multidrug resistant (MDR), P-gp positive | This compound was relatively less cross-resistant than paclitaxel and docetaxel. | 15-fold resistance to this compound vs. 200-fold resistance to paclitaxel [1] |
The credibility of the data above is supported by rigorous and standardized experimental methods. Here are the detailed protocols for the key assays cited.
These assays are used to determine the half-maximal inhibitory concentration (IC50) of a drug and to establish dose-response curves.
This process creates a model to study resistance mechanisms.
The experimental data is explained by specific molecular mechanisms, which are illustrated in the pathway diagram below.
The diagram above shows that this compound's key advantage is its poor affinity for P-gp, allowing it to bypass a major docetaxel resistance pathway [1] [2]. However, cancer cells can develop resistance to this compound through other mechanisms identified in cellular models, including:
For researchers and drug development professionals, these findings suggest:
The following table summarizes key quantitative findings on peripheral neuropathy from comparative studies and clinical trials.
| Taxane Agent | Comparative Neuropathy Incidence (vs. other taxanes) | Study Context & Population | Citation |
|---|---|---|---|
| Cabazitaxel | Significantly lower cumulative incidence; All grades: 14% (1% G3) | Meta-analysis of 10 RCTs (3,377 patients); mCRPC patients after docetaxel failure [1] [2] | |
| This compound | Considerably less common; All grades: 14% (vs. 30% with docetaxel) | Retrospective analysis of trial data (1,301 patients with mCRPC) [3] | |
| This compound | Significantly reduced incidence with early switch from docetaxel | Clinical study in CRPC; patients switched to this compound after 3 docetaxel cycles [4] | |
| Docetaxel | All grades: ~30%; G3: 1-2% | TAX327 and VENICE trial data (mCRPC) [3] | |
| Paclitaxel | All grades: 57-83%; G2-4: 20-27% (adjuvant breast cancer) | Clinical data from breast cancer patients [5] [6] | |
| nab-Paclitaxel | Overall incidence comparable to paclitaxel, but symptoms may appear earlier | Clinical data from breast cancer patients [7] |
The neurotoxicity of taxanes is primarily attributed to their mechanism of action and their effects on neuronal cells. Understanding these pathways is crucial for developing neuroprotective strategies.
The diagram below illustrates this multi-faceted pathophysiology.
The differential neuropathy profile has direct clinical relevance:
For your reference, here are the methodologies from key studies cited:
| Outcome Measure | Comparison with Other Taxanes | Statistical Summary (95% CI) | Notes / Context |
|---|---|---|---|
| Overall Survival (OS) | No significant benefit | HR = 1.03 (0.92–1.14) [1] | Hazard Ratio (HR) < 1 would favor cabazitaxel. |
| Progression-Free Survival (PFS) | No significant benefit | HR = 1.07 (0.92–1.24) [1] | Hazard Ratio (HR) < 1 would favor this compound. |
| Grade 3-5 Adverse Events | Significantly higher risk with this compound | RR = 1.68 (1.16–2.42) [1] | Risk Ratio (RR) > 1 indicates higher risk with this compound. |
| Neutropenia | Significantly higher risk with 25 mg/m² dose | RR = 1.80 (1.65–1.96) [1] | - |
| Anemia | Significantly higher risk with 25 mg/m² dose | RR = 1.45 (1.01–2.09) [1] | - |
The broader safety profile and key clinical considerations are crucial for your comparison guide.
For your guide's experimental protocols section, here is the methodology from the key 2025 meta-analysis [1]:
The following diagram illustrates the shared mechanism of action that underlies the efficacy of all taxanes, as well as the key differentiator for this compound that allows it to work in resistant cases.
The diagram shows that while this compound shares the core mechanism of action with other taxanes, its defining feature is the ability to bypass a major resistance pathway. However, this does not translate to a better safety profile, as the shared mechanism still drives significant toxicity.
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard